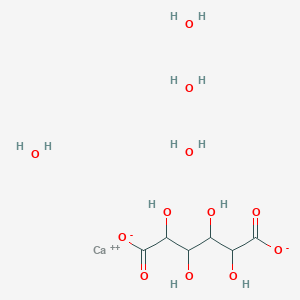

Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate

Description

Properties

IUPAC Name |

calcium;2,3,4,5-tetrahydroxyhexanedioate;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.Ca.4H2O/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;;;;/h1-4,7-10H,(H,11,12)(H,13,14);;4*1H2/q;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWFSIZRQANUDA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16CaO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Catalytic Oxidation of Glucose

D-Glucose is oxidized to D-glucaric acid using nitric acid or catalytic systems. For example:

- Nitric Acid Oxidation : In a process dating back to 1888, glucose is gradually added to 50–70% nitric acid at 55–90°C. The reaction is exothermic and requires temperature control via cooling or vacuum evaporation. This method yields D-glucaric acid but generates byproducts like oxalic and tartaric acids.

- Electrochemical Oxidation : A modern approach uses a gold electrode in alkaline conditions (pH 11–13) to oxidize glucose electrochemically. This method achieves 97.6% selectivity for gluconic acid (an intermediate) at 5°C, which is further oxidized to glucaric acid at higher potentials.

Step 2: Calcium Salt Formation

The resulting D-glucaric acid is neutralized with calcium hydroxide or calcium carbonate to form the calcium salt:

$$

\text{C}6\text{H}{10}\text{O}8 + \text{Ca(OH)}2 \rightarrow \text{C}6\text{H}8\text{CaO}8\cdot4\text{H}2\text{O} + 2\text{H}_2\text{O}

$$

Key conditions include:

- Temperature : 25–75°C.

- Purification : The product is crystallized by cooling to -5°C and dried at 100°C.

Yield : Up to 90% purity is achievable, though nitric acid methods often require additional steps to remove byproducts.

Ion Exchange from Potassium Glucarate

A high-purity method involves converting potassium glucarate to calcium glucarate via ion exchange:

Step 1: Synthesis of Potassium Glucarate

Glucose is oxidized catalytically using platinum on carbon in the presence of potassium bicarbonate. For example, a 12-hour reaction at 50°C with air yields potassium acid D-glucosaccharate at 54% yield.

Step 2: Ion Exchange

The potassium salt is treated with Amberlyst-15 (H⁺) resin to replace K⁺ with H⁺, forming free D-glucaric acid. Calcium hydroxide is then added to precipitate the calcium salt.

$$

2\text{KHC}6\text{H}7\text{O}8 + \text{Ca(OH)}2 \rightarrow \text{CaC}6\text{H}8\text{O}8\cdot4\text{H}2\text{O} + 2\text{KOH}

$$

Key Advantages :

Direct Neutralization of D-Glucaric Acid

Commercial D-glucaric acid (often as a monopotassium salt) is directly neutralized with calcium hydroxide or calcium chloride:

$$

\text{C}6\text{H}{10}\text{O}8 + \text{CaCl}2 \rightarrow \text{CaC}6\text{H}8\text{O}8\cdot4\text{H}2\text{O} + 2\text{HCl}

$$

Conditions :

- Solvent : Water or methanol.

- Crystallization : The product is recrystallized at -70°C for 12–20 hours.

Comparative Analysis of Methods

- Assay : 98.5–102.0% C₆H₈CaO₈·4H₂O.

- Impurities : ≤0.07% chloride, ≤0.12% sulfate, ≤20 ppm heavy metals.

- Solubility : Sparingly soluble in water, soluble in dilute acids.

Challenges and Optimizations

- Byproduct Management : Nitric acid methods require careful control to minimize oxalic acid formation.

- Catalyst Recovery : Platinum catalysts in electrochemical methods face leaching issues due to chelation by carboxylic acids.

- Cost Efficiency : Ion exchange resins (e.g., Amberlyst-15) offer reusability but increase initial costs.

Chemical Reactions Analysis

Types of Reactions

Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield simpler compounds.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield simpler saccharate compounds .

Scientific Research Applications

Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate, also known as Calcium Saccharate, is a calcium salt form of glucaric acid, a substance present in many fruits and vegetables . The molecular formula for this compound is C6H16CaO12, with a molecular weight of 320.26 g/mol .

Scientific Research Applications

While the search results do not provide extensive details on the specific applications of this compound, a few potential uses and related information can be gathered:

- Potential Anti-Cancer Property Calcium saccharate may have potential anti-cancer properties .

- Treatment of Disorders Associated with Fluid Retention The compound may be used in treatments for disorders linked to fluid retention . Such disorders can arise from conditions like congestive heart failure (CHF) or as side effects of certain medications .

- Use as a Diuretic The compound may be used as a diuretic . Diuretics are used to treat pulmonary edema . Loop diuretics may be used, but can cause diuretic resistance .

- Cosmetic Formulations Microalgae-derived compositions can be used to improve the health and appearance of skin . Experimental design techniques can be used to optimize the formulation development process of stable, safe, and effective cosmetic products .

Mechanism of Action

The mechanism by which calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate exerts its effects involves its interaction with various molecular targets and pathways. It enhances the body’s detoxification processes, potentially reducing the risk of cancer and lowering cholesterol levels. The compound’s ability to chelate metal ions also plays a significant role in its biological activity .

Comparison with Similar Compounds

Key Properties:

- Applications : Chelating agent for metal ions, stabilizer in food/cosmetics, additive in drug delivery systems, and soil fertility enhancer in agriculture .

- Physical Characteristics : Water-soluble but prone to hydrolysis, limiting stability in aqueous environments .

Comparison with Similar Compounds

To contextualize its uniqueness, Calcium D-saccharate tetrahydrate is compared below with structurally or functionally analogous calcium salts and tetrahydrate compounds.

Structural and Functional Analogues

Table 1: Comparative Analysis of Calcium Salts

Key Observations:

Functional Diversity :

- Calcium D-saccharate stands out for its biological activity (e.g., β-glucuronidase inhibition), unlike Calcium Nitrate or Perchlorate, which are primarily industrial oxidizers .

- Calcium Citrate is nutritionally focused, lacking the chelating or enzymatic properties of the saccharate .

Stability and Safety: Calcium D-saccharate’s hydrolysis sensitivity contrasts with the hygroscopic but stable nature of Calcium Nitrate .

Solubility :

Critical Insights:

- Chelation vs. Oxidation : Its metal-chelating property is shared only weakly by Calcium Citrate, whereas Calcium Nitrate/Perchlorate prioritize redox reactions .

Research and Development Trends

Recent studies emphasize Calcium D-saccharate’s role in nanoparticle synthesis, environmental remediation (heavy metal removal), and neuroprotection (Alzheimer’s disease) . In contrast, Calcium Nitrate research focuses on optimizing agricultural efficiency, and Calcium Citrate on bioavailability enhancements .

Biological Activity

Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate, also known as calcium D-glucarate or calcium glucarate, is a compound derived from D-glucaric acid. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It is a calcium salt of D-glucaric acid and exists as a tetrahydrate. The structure includes multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

Calcium glucarate is primarily known for its role in detoxification processes and its potential anticancer properties. The following mechanisms have been proposed:

- Glucuronidation : Calcium glucarate enhances the glucuronidation process, which is crucial for detoxifying various substances in the liver. This process involves the conjugation of glucuronic acid to drugs and toxins, facilitating their excretion .

- Inhibition of β-glucuronidase : By inhibiting the enzyme β-glucuronidase, calcium glucarate may prevent the reactivation of carcinogens that have been detoxified via glucuronidation. This inhibition can potentially reduce the risk of cancer development .

- Antioxidant Activity : Some studies suggest that calcium glucarate exhibits antioxidant properties, which may help mitigate oxidative stress in cells .

Biological Activities

-

Anticancer Properties :

- Research indicates that calcium glucarate may reduce the risk of certain cancers, particularly hormone-related cancers such as breast and prostate cancer. A study showed that it could inhibit tumor growth in animal models by modulating estrogen metabolism .

- Clinical observations have noted a decrease in tumor markers among patients taking calcium glucarate supplements .

- Detoxification :

- Cholesterol Regulation :

Case Studies

- Case Study 1 : A clinical trial involving patients with elevated cholesterol levels demonstrated that supplementation with calcium glucarate led to a significant reduction in total cholesterol and low-density lipoprotein (LDL) levels after 12 weeks of treatment .

- Case Study 2 : In another study focusing on cancer prevention, participants consuming calcium glucarate showed a marked decrease in urinary estrogen levels, suggesting a potential role in estrogen metabolism modulation .

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Anticancer | Reduced tumor growth; modulation of estrogen metabolism |

| Detoxification | Enhanced liver detoxification processes |

| Cholesterol Regulation | Decreased total cholesterol and LDL levels |

| Antioxidant | Exhibited antioxidant properties mitigating oxidative stress |

| Mechanism | Description |

|---|---|

| Glucuronidation | Enhances detoxification via conjugation with glucuronic acid |

| β-glucuronidase Inhibition | Prevents reactivation of carcinogens |

| Antioxidant Activity | Reduces oxidative stress in cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.